molecular formula C50H86O2 B14259426 3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol CAS No. 391864-99-6

3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol

Cat. No.: B14259426
CAS No.: 391864-99-6
M. Wt: 719.2 g/mol
InChI Key: IIKWFYKXUHAOSO-UHFFFAOYSA-N
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Description

3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol is an organic compound belonging to the biphenyl family This compound is characterized by its two phenyl rings connected by a single bond, with methyl and octadecyl groups attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl derivatives with hydroxyl or alkyl groups.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol involves its interaction with various molecular targets and pathways:

Properties

CAS No.

391864-99-6

Molecular Formula

C50H86O2

Molecular Weight

719.2 g/mol

IUPAC Name

4-(4-hydroxy-3-methyl-5-octadecylphenyl)-2-methyl-6-octadecylphenol

InChI

InChI=1S/C50H86O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-45-41-47(39-43(3)49(45)51)48-40-44(4)50(52)46(42-48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h39-42,51-52H,5-38H2,1-4H3

InChI Key

IIKWFYKXUHAOSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C2=CC(=C(C(=C2)C)O)CCCCCCCCCCCCCCCCCC)C)O

Origin of Product

United States

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